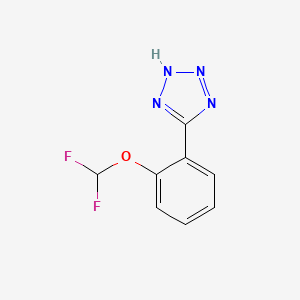

1-乙酰基-5-(4-吡啶基)吲哚

描述

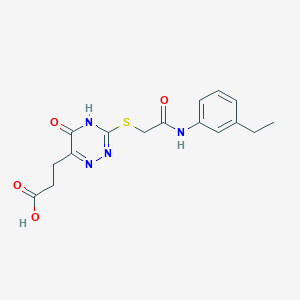

1-Acetyl-5-(4-pyridinyl)indoline, also known as API or simply Indoline, is an organic compound. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The crystal and molecular structures of 1-acetyl-indoline and its derivatives have been determined . Molecular orbital calculations are performed for these compounds and two related species .Chemical Reactions Analysis

Indoline derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indoline derivatives .Physical And Chemical Properties Analysis

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .科学研究应用

扩大Mn(OAc)3介导的环化范围

1-乙酰基-5-(4-吡啶基)吲哚衍生物在有机合成领域中发挥着关键作用,特别是在环化反应中。例如,它们在Mn(III)介导的氧化环化反应中作为有效底物。这些反应从吲哚、吲哚和吡咯中产生1,2-环化产物,展示了它们在合成复杂分子结构方面的多功能性,例如tronocarpine的四环核心,具有显著的产率 Magolan & Kerr, 2006。

合成4(1H)-吡啶酮衍生物

对1-乙酰基-5-(4-吡啶基)吲哚衍生物的研究延伸到新的4(1H)-吡啶酮衍生物的合成,这些衍生物以其强效的镇痛和抗炎特性而闻名。这些衍生物是使用分子杂交策略设计的,显示出与阿司匹林相当的镇痛活性和与消炎药印度安替相似的抗炎活性,突显了它们在治疗应用中的潜力 Oztürk等,2001。

脯氨酸类似物的构象偏好

对1-乙酰基-5-(4-吡啶基)吲哚及其衍生物的研究有助于理解氨基酸类似物的构象偏好,例如吲哚-2-羧酸。这些化合物类似于带有额外融合苯环的脯氨酸,显示出受限的构象灵活性,影响肽骨架排列。这项研究为设计具有增强稳定性和特异性的基于肽的药物提供了见解 Warren et al., 2010。

提高香味的香米品种

在农业研究中,1-乙酰基-5-(4-吡啶基)吲哚衍生物在提高香米品种的香味方面起着重要作用。在香米中过表达特定基因,如Δ1-吡咯-5-羧酸合成酶(P5CS),已显示显著增加香气化合物的水平,展示了这类衍生物在提高作物品质和价值方面的作用 Kaikavoosi et al., 2015。

安全和危害

未来方向

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This suggests that there is a lot of potential for future research and development in this area .

属性

IUPAC Name |

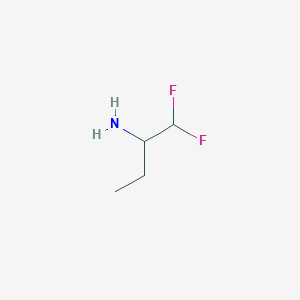

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-5,7-8,10H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSYUEACFNTYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-(4-pyridinyl)indoline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)

![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)

![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)